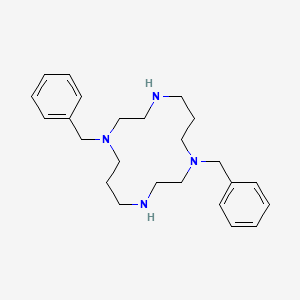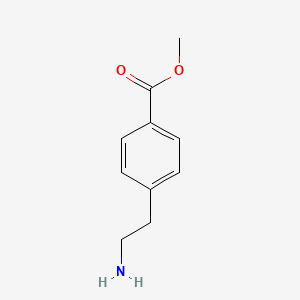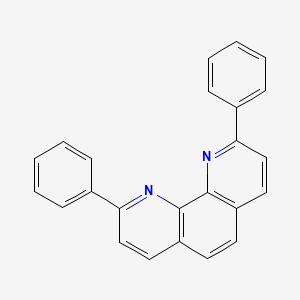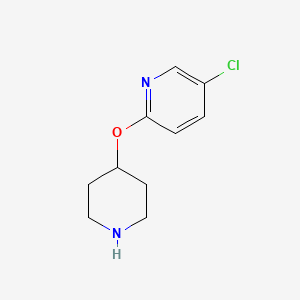![molecular formula C15H10N2 B1589575 Imidazo[1,2-f]phenanthridine CAS No. 37694-95-4](/img/structure/B1589575.png)
Imidazo[1,2-f]phenanthridine
Overview
Description
Imidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of fused polycyclic aromatic compounds. It is characterized by the fusion of an imidazole ring with a phenanthridine moiety. This compound is known for its unique structural features and significant biological activities, including anti-tumor and anti-acetylcholinesterase properties .
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Arylation: One common method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N-H/C-H arylation.
Copper-Catalyzed Coupling: Another method includes copper-catalyzed tandem C-N and C-C coupling between 2,2’-diiodo-1,1’-biphenyl and imidazole.
Recyclable Magnetic MOF-Catalyzed Coupling: This involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable Fe3O4@SiO2@MOF-199 catalyst, followed by aromatization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of recyclable catalysts and efficient coupling reactions are promising for scalable synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using various reducing agents, although specific examples for this compound are less documented.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: MnO2 is commonly used for oxidation.
Coupling Reactions: Palladium and copper catalysts are frequently employed.
Major Products:
Scientific Research Applications
Imidazo[1,2-f]phenanthridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets:
Anti-Tumor Activity: It induces apoptosis in cancer cells by activating caspase-3, upregulating Bax, downregulating Bcl-2, and degrading PARP expression.
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase activity by interacting with key residues in the enzyme’s active site, such as W286 and Y337.
Comparison with Similar Compounds
Phenanthridine: Another fused polycyclic aromatic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: A related compound with a fused imidazole and pyridine ring, known for its use in medicinal chemistry.
Uniqueness: Imidazo[1,2-f]phenanthridine is unique due to its specific fusion of an imidazole ring with a phenanthridine moiety, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
imidazo[1,2-f]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNDUJCIYUZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470814 | |
| Record name | Imidazo[1,2-f]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37694-95-4 | |
| Record name | Imidazo[1,2-f]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
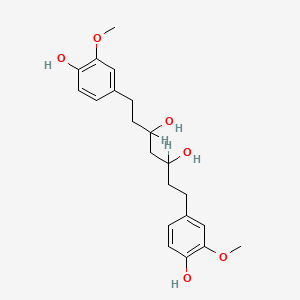
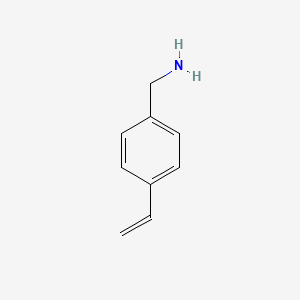
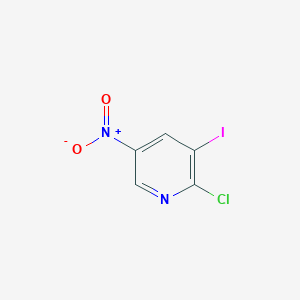
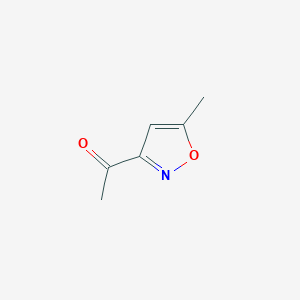
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)
